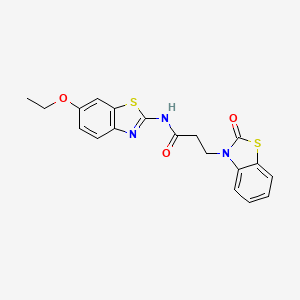

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a benzothiazole derivative characterized by a propanamide linker connecting two heterocyclic moieties: a 6-ethoxy-substituted benzothiazole and a 2-oxo-2,3-dihydrobenzothiazole.

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-2-25-12-7-8-13-16(11-12)26-18(20-13)21-17(23)9-10-22-14-5-3-4-6-15(14)27-19(22)24/h3-8,11H,2,9-10H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKFTSQXJCFRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antiparasitic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.87 g/mol. The compound features a benzothiazole moiety that is often associated with various biological activities.

1. Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U937 (Leukemia) | 0.12–2.78 | |

| A549 (Lung Cancer) | 0.65 |

The compound exhibited dose-dependent apoptosis induction in MCF-7 cells as confirmed by flow cytometry assays. Western blot analysis revealed increased p53 expression and caspase activation, indicating a mechanism involving apoptosis pathways .

2. Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives has been documented extensively. For example, derivatives similar to the compound showed promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound may inhibit bacterial growth effectively and could be developed further as an antibacterial agent.

3. Antiparasitic Activity

Research indicates that compounds containing a benzothiazole scaffold also exhibit antiparasitic activity. In vitro studies have shown that certain derivatives can inhibit protozoan parasites effectively:

These results highlight the potential of this compound as a lead compound for developing new antiparasitic agents.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of a series of benzothiazole derivatives on MCF-7 breast cancer cells. The study found that modifications to the benzothiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The most potent derivative achieved an IC50 of approximately 15 µM .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the side chains improved the antibacterial activity significantly compared to unmodified compounds .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The target compound’s 6-ethoxy group distinguishes it from closely related derivatives (Table 1):

Key Observations :

Heterocyclic Moieties and Their Impact

The 2-oxo-2,3-dihydrobenzothiazole group in the target compound contrasts with other heterocycles in analogues:

- Benzimidazole derivatives (e.g., ) offer additional hydrogen-bonding sites, which may improve target affinity but increase metabolic susceptibility.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Crystallographic studies of benzothiazole derivatives (e.g., ) reveal that amide and oxo groups participate in intermolecular N–H⋯O/N hydrogen bonds, stabilizing crystal lattices. The ethoxy group in the target compound may reduce polarity compared to methoxy analogues, affecting solubility .

- Molecular Packing : Bulky substituents (e.g., adamantyl) disrupt close packing, whereas planar benzothiazole-amide systems (as in the target compound) may form layered structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving benzothiazole precursors. For example, analogous benzothiazole derivatives are synthesized by refluxing intermediates like 1-(adamantylacetyl)-1H-imidazole with substituted benzothiazol-2-amine in chloroform, followed by crystallization from ethanol (yield optimization ~22%) . Statistical experimental design (e.g., factorial or response surface methods) can minimize trial-and-error approaches by identifying critical variables such as solvent polarity, temperature, and stoichiometry .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray diffraction resolves the crystal structure, including bond angles, dihedral angles, and hydrogen-bonding networks (e.g., triclinic P1 space group with H-bonded dimers observed in related benzothiazole derivatives) .

- NMR/IR spectroscopy validates functional groups (e.g., carbonyl peaks at ~1668 cm⁻¹ in IR; aromatic proton signals in 1H NMR) .

- Elemental analysis confirms molecular formula (e.g., %C and %H matching theoretical values) .

Q. What solvents and conditions are suitable for crystallization?

- Methodological Answer : Ethanol (80% v/v) is commonly used for slow crystallization of benzothiazole derivatives, yielding single crystals suitable for X-ray studies. Solvent polarity and temperature gradients must be optimized to avoid amorphous precipitates .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular dynamics simulations assess solvent effects. Institutions like ICReDD use reaction path search algorithms to narrow optimal conditions (e.g., solvent selection, catalyst activity) and reduce experimental iterations . Software tools like Gaussian or ORCA enable energy profile modeling for intermediates .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Cross-validate results using complementary techniques:

- Dynamic NMR detects conformational flexibility that static X-ray structures may miss.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S⋯S contacts at 3.62 Å in benzothiazole dimers) to explain packing discrepancies .

- Thermogravimetric analysis (TGA) assesses thermal stability, which may correlate with crystallinity .

Q. What experimental design strategies improve yield and purity in multi-step syntheses?

- Methodological Answer : Apply factorial design to screen variables (e.g., reaction time, temperature, catalyst loading). For example, a 2³ factorial design could optimize coupling reactions by testing dichloromethane vs. DMF as solvents, 60°C vs. 80°C, and 1.2 vs. 2.0 equivalents of amine. Response surface methodology (RSM) refines conditions for maximum yield .

Q. How does the compound’s solid-state packing influence its reactivity or stability?

- Methodological Answer : Analyze crystal packing via X-ray diffraction to identify non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, H-bonded dimers in related compounds form ribbons stabilized by N–H⋯N and C–H⋯O interactions, which may reduce solubility or enhance thermal stability .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer for exothermic reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, as classified under CRDC subclass RDF2050104 .

Methodological Tools and Best Practices

- Data Management : Secure chemical software (e.g., Schrödinger Suite, ACD/Labs) ensures data integrity via encryption and version control. Virtual simulations pre-screen reaction conditions to minimize resource waste .

- Contradiction Analysis : Compare experimental results with computational predictions (e.g., bond lengths from DFT vs. crystallography). Discrepancies may indicate dynamic effects or measurement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.